molecular formula C15H20ClNO B5640383 N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide

N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No. B5640383
M. Wt: 265.78 g/mol
InChI Key: WUVBVONQTMZAEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide derivatives involves various chemical processes. These compounds are typically synthesized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Specific examples include derivatives like N-(arylcarbamothioyl)cyclohexanecarboxamide, where different aryl substituents are added to the molecular structure (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using X-ray diffraction studies. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and interaction with different substances. The reactivity is often analyzed using techniques such as Density Functional Theory (DFT) and is characterized by the presence of intramolecular and intermolecular hydrogen bonds which stabilize the molecular conformation (Ozer, Solmaz & Arslan, 2021).

Safety and Hazards

The safety data sheet for a related compound, Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-10-8-11(2)14(13(16)9-10)17-15(18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVBVONQTMZAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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